

Application Notes and Protocols for In Vitro Studies Using RS17 Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **RS17** peptide is a novel, synthetic antagonist of the CD47-SIRP α signaling pathway, a critical axis in cancer immune evasion.[1][2][3] CD47, a transmembrane protein ubiquitously expressed on the surface of various cells, interacts with the signal regulatory protein alpha (SIRP α) on macrophages.[1][4][5][6] This interaction transmits a "don't eat me" signal, thereby inhibiting macrophage-mediated phagocytosis and allowing cancer cells to evade the innate immune system.[1][4][5][6] **RS17** has been specifically designed to bind to CD47 with high affinity, effectively blocking the CD47-SIRP α interaction.[1][2][7] This blockade abrogates the inhibitory signal, leading to enhanced phagocytosis of tumor cells by macrophages.[1][2][7] These characteristics make **RS17** a promising candidate for cancer immunotherapy research and development.

This document provides detailed application notes and experimental protocols for the in vitro use of the **RS17** peptide, designed to guide researchers in investigating its mechanism of action and therapeutic potential.

Mechanism of Action: The CD47-SIRPα Signaling Pathway



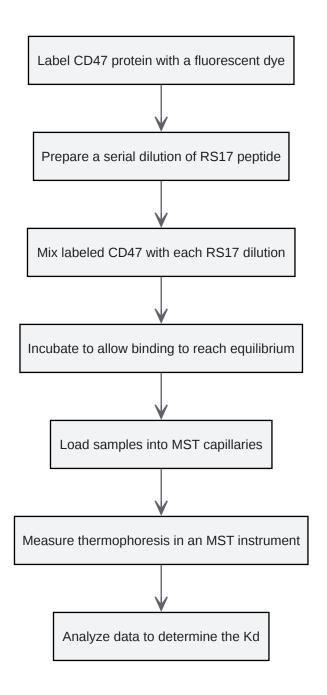
Methodological & Application

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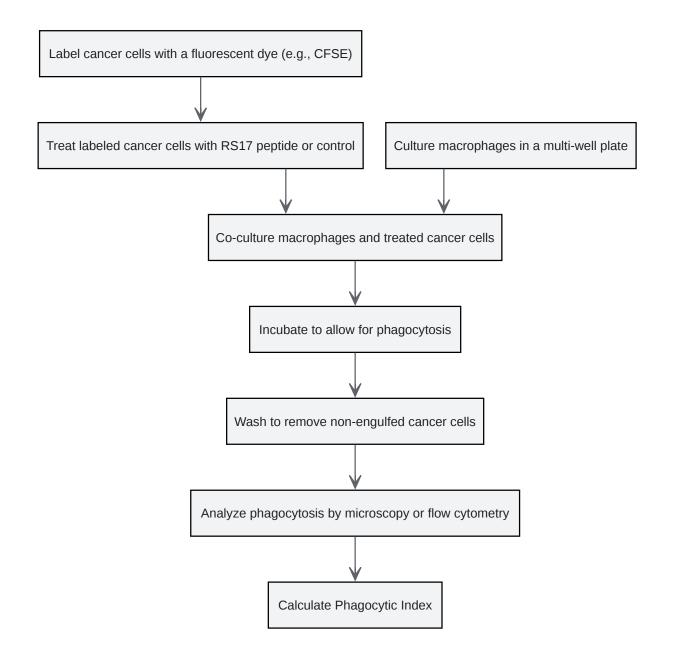
The CD47-SIRP α signaling pathway is a key regulator of innate immunity. The binding of CD47 on target cells to SIRP α on macrophages leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRP α . This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2, which ultimately suppress the prophagocytic signaling cascade. By binding to CD47, **RS17** physically obstructs the interaction with SIRP α , thereby preventing the initiation of this inhibitory cascade and promoting the phagocytosis of target cells.











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